An In-depth Technical Guide to (6-Bromoquinolin-3-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (6-Bromoquinolin-3-yl)methanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (6-Bromoquinolin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore a robust synthetic pathway, detail its spectroscopic signature, and discuss its reactivity and potential applications, particularly within the realm of drug discovery. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep, practical understanding of this versatile quinoline derivative.
Core Physicochemical Properties
(6-Bromoquinolin-3-yl)methanol is a solid organic compound featuring a quinoline core, a heterocyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 6-position and a hydroxymethyl group at the 3-position. These functional groups are pivotal to its chemical reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 1345445-92-2 | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Storage | Sealed in a dry environment at room temperature. | [1] |
| SMILES Code | OCC1=CC2=CC(Br)=CC=C2N=C1 | [1] |
Synthesis of (6-Bromoquinolin-3-yl)methanol
The synthesis of (6-Bromoquinolin-3-yl)methanol is most effectively achieved through the reduction of its corresponding aldehyde, 6-bromoquinoline-3-carbaldehyde. This transformation is a standard and high-yielding reaction in organic synthesis, often employing a mild reducing agent to selectively reduce the aldehyde without affecting the quinoline ring or the carbon-bromine bond.
The choice of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and experimentally sound approach. NaBH₄ is a selective and gentle reducing agent, making it ideal for this conversion. The protic solvent serves as a proton source to quench the intermediate alkoxide, yielding the final alcohol product.
Proposed Synthetic Workflow
Caption: Proposed synthesis of (6-Bromoquinolin-3-yl)methanol.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of a related pyridinyl methanol derivative and represents a standard method for this type of reduction.[2]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline-3-carbaldehyde (1.0 eq) in methanol.
-
Reduction : Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Remove the methanol under reduced pressure. Extract the resulting aqueous solution with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
While specific, publicly available spectra for (6-Bromoquinolin-3-yl)methanol are limited, its structure can be confidently confirmed using a combination of standard spectroscopic techniques. The expected data, based on analogous structures like 6-bromoquinoline, are presented below.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.9 | s | H2 |
| ~8.1 | s | H4 |
| ~8.0 | d | H5 |
| ~7.8 | dd | H7 |
| ~7.7 | d | H8 |
| ~4.9 | s | -CH₂OH |
| ~2.0 | br s | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 |
| ~148 | C8a |
| ~136 | C4 |
| ~135 | C7 |
| ~130 | C5 |
| ~129 | C4a |
| ~122 | C6 |
| ~122 | C8 |
| ~120 | C3 |
| ~63 | -CH₂OH |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak and any bromine-containing fragments.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge (m/z) | Assignment |
| ESI+ | 237.9 / 239.9 | [M+H]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H and C-O bonds of the alcohol, as well as vibrations from the aromatic quinoline ring.
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Reactivity and Chemical Applications
(6-Bromoquinolin-3-yl)methanol is a trifunctional molecule, with each functional group offering distinct avenues for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.
Caption: Reactive sites of (6-Bromoquinolin-3-yl)methanol.
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The Hydroxymethyl Group : The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important functional groups. It can also undergo esterification or etherification to introduce a wide variety of substituents.
-
The Bromo Substituent : The bromine atom at the 6-position is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are all viable transformations.
-
The Quinoline Nitrogen : The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring system and provide further opportunities for functionalization.
The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of the bromo and hydroxymethyl groups on (6-Bromoquinolin-3-yl)methanol allows for its use as a starting material in the synthesis of novel quinoline-based compounds with potential therapeutic activities, such as kinase inhibitors, antimalarials, and anticancer agents.[5][6]
Safety and Handling
While a specific safety data sheet for (6-Bromoquinolin-3-yl)methanol is not widely available, the hazard profile can be inferred from related compounds like 6-bromoquinoline.[1][7][8]
GHS Hazard Statements (Predicted):
-
H302 : Harmful if swallowed.[1]
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage and Disposal:
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[8]
References
-
PubChem. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249. [Link]
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]
-
American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubChem. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385. [Link]
-
PubChem. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149. [Link]
-
Fisher Scientific. 6-Bromoquinoline - SAFETY DATA SHEET. [Link]
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
Sources
- 1. 1345445-92-2|(6-Bromoquinolin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 3. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
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